2-Ethyl-5-methyl-2h-3,4-diaminopyrazole
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Overview
Description
1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethylhydrazine with 3-methyl-2-butanone can yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1-ethyl-3-methyl-1H-pyrazole-4,5-diamine exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 3-Methyl-1H-pyrazole-4-carbaldehyde
- 4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid
Uniqueness: 1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
184172-99-4 |
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Molecular Formula |
C6H12N4 |
Molecular Weight |
140.19 g/mol |
IUPAC Name |
2-ethyl-5-methylpyrazole-3,4-diamine |
InChI |
InChI=1S/C6H12N4/c1-3-10-6(8)5(7)4(2)9-10/h3,7-8H2,1-2H3 |
InChI Key |
MEKRUGGNBTYVRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)N)N |
Origin of Product |
United States |
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